Physical and chemical properties of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
Physical and chemical properties of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
An In-depth Technical Guide to 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
Introduction
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone, a disubstituted acetophenone derivative, stands out as a pivotal building block in this domain. The presence of two trifluoromethyl (-CF3) groups imparts a distinct reactivity profile, making it a valuable intermediate for synthesizing complex, high-performance molecules. This guide provides an in-depth analysis of its core physical and chemical properties, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.
Nomenclature and Chemical Identifiers
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IUPAC Name : 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone[1]
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InChI Key : MDCHHRZBYSSONX-UHFFFAOYSA-N[1]
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Canonical SMILES : C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F[1]
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Synonyms : 3-Trifluoromethyltrifluoroacetophenone, ALPHA,ALPHA,ALPHA-TRIFLUORO-3-(TRIFLUOROMETHYL)ACETOPHENONE, 2,2,2-TRIFLUORO-1-(3-TRIFLUOROMETHYLPHENYL)ETHANONE[2]
Molecular Structure Diagram
The structure features a benzene ring substituted at the meta-position with a trifluoromethyl group and an acetyl group that is itself trifluorinated.
Caption: Molecular structure of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone.
Physicochemical and Spectroscopic Properties
The physical properties of a compound dictate its handling, storage, and behavior in various reaction media.
Physical Properties Summary
The quantitative physical data for 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone are summarized below.
| Property | Value | Source(s) |
| Appearance | Clear, almost colorless to light peach liquid | [2] |
| Melting Point | 76-77 °C | [2] |
| Boiling Point | 65-67 °C at 24 mmHg | [2] |
| Density | 1.418 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.415 | [2] |
| Flash Point | 139 °F (59.4 °C) | [2] |
Spectroscopic Profile
Spectroscopic data confirms the molecular structure and purity of the compound.
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Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra are available, which can be used to confirm the substitution pattern on the aromatic ring.[1]
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Infrared (IR) Spectroscopy : The IR spectrum will prominently feature a strong absorption band characteristic of the C=O (carbonyl) stretch, and strong C-F stretching bands.[1]
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Mass Spectrometry (MS) : GC-MS data is available, providing the molecular ion peak and fragmentation patterns that confirm the molecular weight and structural components.[1]
Chemical Reactivity and Synthesis
The two electron-withdrawing trifluoromethyl groups are the primary drivers of the molecule's chemical behavior, creating distinct regions of electrophilicity and influencing reaction pathways.
Reactivity Profile
The strong inductive effect of the two -CF3 groups governs the molecule's reactivity in two key ways:
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Activation of the Carbonyl Group : The trifluoroacetyl group (-COCF3) is highly electrophilic. The electron density is pulled away from the carbonyl carbon, making it an excellent target for nucleophilic attack. This is a more pronounced effect than in a standard acetophenone.
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Deactivation of the Aromatic Ring : The -CF3 group on the benzene ring is a powerful deactivating group, making the ring less susceptible to electrophilic aromatic substitution.
Caption: Key reactivity sites on the 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone molecule.
Key Synthetic Transformations
Given its reactivity profile, the molecule is a versatile substrate for several important reactions:
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Asymmetric Reduction : The electrophilic ketone can be stereoselectively reduced using chiral catalysts to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.[3]
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Condensation Reactions : It can undergo condensation reactions to form larger, fluorinated polymeric structures with high thermal stability.[4]
Representative Synthesis
While multiple synthetic routes exist, a common approach involves the acylation of a suitable trifluoromethyl-substituted benzene derivative. For instance, Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene with a trifluoroacetylating agent can yield the target compound.
Applications in Drug Discovery and Agrochemicals
The utility of 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone is primarily as a synthetic intermediate. The trifluoromethyl groups it introduces into a target molecule are highly sought after for their ability to enhance key pharmacological and physicochemical properties.[5][6]
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Metabolic Stability : The C-F bond is exceptionally strong, making trifluoromethyl groups resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.[6]
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Lipophilicity : The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
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Binding Affinity : The strong dipole moment of the -CF3 group can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[6]
Safety, Handling, and Storage
Proper handling is crucial due to the compound's hazardous properties.
GHS Hazard Classification
This chemical is classified as hazardous under GHS guidelines:
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Flammable Liquid : Flammable liquid and vapor (Category 3).[1][2]
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Skin Irritation : Causes skin irritation (Category 2).[1][2]
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Eye Irritation : Causes serious eye irritation (Category 2A).[1][2]
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Respiratory Irritation : May cause respiratory irritation.[1]
Safe Handling and Storage Protocol
A rigorous, self-validating protocol ensures user safety and material integrity.
Protocol: Standard Operating Procedure for Handling
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Engineering Controls : Work exclusively within a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.[7]
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Personal Protective Equipment (PPE) :
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Dispensing and Use :
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Storage :
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Spill & Disposal :
Experimental Workflow: Synthesis and Analysis
The following workflow outlines a typical process from synthesis to quality control verification.
Caption: A typical workflow for the synthesis and analytical validation of the target compound.
Conclusion
2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone is more than a simple fluorinated ketone; it is a strategic tool for molecular engineers in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties, combined with a predictable reactivity profile dominated by its two trifluoromethyl groups, make it an invaluable precursor for introducing fluorine into complex molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic utility, as detailed in this guide, is essential for leveraging its full potential in advanced chemical research and development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136559, 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]
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Dakota Pharm. (2024). The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet - 2,2,2-Trifluoro-3′-(trifluoromethyl)acetophenone. Retrieved from [Link]
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ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind the Synthesis: Exploring the Chemical Reactivity of 4'-Fluoro-2'-(trifluoromethyl)acetophenone. Retrieved from [Link]
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